molecular formula C18H16N8O2 B2994615 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 2034336-85-9

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Cat. No. B2994615
CAS RN: 2034336-85-9
M. Wt: 376.38
InChI Key: KEDYWKBRBGPDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H16N8O2 and its molecular weight is 376.38. The purity is usually 95%.
BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

I have conducted a comprehensive analysis of the scientific research applications of the compound known as “N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide”, focusing on six unique applications. Below are the detailed sections for each field:

Energetic Materials

The fused-triazole backbone of this compound has been shown to be a promising building block for constructing very thermally stable energetic materials. These materials have potential applications in various fields such as military and space exploration due to their high energy density and stability .

Cancer Research

Derivatives of this compound have been designed and evaluated against cancer cell lines and kinases. They have shown potential in inhibiting the growth of cancer cells, which could lead to new treatments for various types of cancer .

High-Energy Materials

The [1,2,4]triazolo[4,3-b]pyridazine moiety has been used to construct new low-sensitivity high-energy materials. These materials could have applications in areas that require materials with high energy content but low risk of accidental detonation .

Anticancer Activity

Triazoloquinazoline derivatives of this compound have been investigated for their anticancer activity against human cancer cell lines. Some derivatives demonstrated comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug .

Organic Light-Emitting Devices (PhOLEDs)

This compound has been used as a building block for universal host materials in multicolor phosphorescent organic light-emitting devices (PhOLEDs). These materials possess high triplet energy and appropriate molecular orbital levels, making them suitable for use in high-performance red, green, blue, and white PhOLEDs .

Pharmacological Activities

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

Mechanism of Action

Target of Action

The primary target of this compound is the c-Met kinase . The c-Met kinase is a receptor tyrosine kinase that plays crucial roles in various biological processes, including cell survival, proliferation, and motility . It is often deregulated in many cancers, contributing to tumor invasive growth and metastasis .

Mode of Action

The compound acts as an inhibitor of the c-Met kinase . It binds to the kinase, preventing it from phosphorylating its substrates, thereby inhibiting the signal transduction pathways that lead to cell proliferation and survival . Additionally, it has been identified as a pan-phosphodiesterase (PDE) family inhibitor .

Biochemical Pathways

The inhibition of c-Met kinase disrupts several downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are involved in cell survival and proliferation . The compound’s action as a PDE inhibitor could also affect various cellular processes, as PDEs are involved in the regulation of intracellular levels of cyclic nucleotides, important secondary messengers .

Pharmacokinetics

Broad off-target screens identified it as a pan-PDE family inhibitor, which was implicated in a sustained increase in heart rate, increased cardiac output, and decreased contractility indices, as well as myocardial degeneration in in vivo safety evaluations in rats .

Result of Action

The inhibition of c-Met kinase by this compound can lead to decreased cell proliferation and survival, potentially slowing the growth of tumors . Its action as a pde inhibitor could lead to cardiovascular side effects, including increased heart rate and myocardial degeneration .

properties

IUPAC Name

5-pyridin-3-yl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N8O2/c27-18(14-8-15(28-24-14)12-2-1-6-19-9-12)21-13-5-7-25(10-13)17-4-3-16-22-20-11-26(16)23-17/h1-4,6,8-9,11,13H,5,7,10H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDYWKBRBGPDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=NOC(=C2)C3=CN=CC=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.